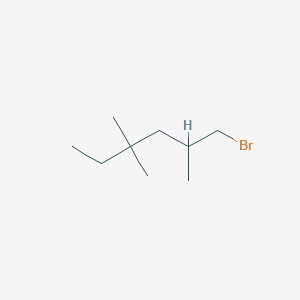
1-Bromo-2,4,4-trimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,4,4-trimethylhexane is an organic compound with the molecular formula C9H19Br. It is a brominated alkane, specifically a bromoalkane, which is characterized by the presence of a bromine atom attached to a carbon atom in the alkane chain. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,4,4-trimethylhexane can be synthesized through the bromination of 2,4,4-trimethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals, which then react with the 2,4,4-trimethylhexane to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 2,4,4-trimethylhexane in a reactor, with careful monitoring of reaction conditions such as temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,4,4-trimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base such as potassium tert-butoxide (KOtBu).
Grignard Reactions: It can be converted into a Grignard reagent by reacting with magnesium in anhydrous ether, which can then be used to form carbon-carbon bonds in various organic synthesis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Grignard Reactions: Magnesium turnings in anhydrous ether are used to form the Grignard reagent.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the major products.
Grignard Reactions: Various carbon-carbon bonded products depending on the electrophile used.
Applications De Recherche Scientifique
1-Bromo-2,4,4-trimethylhexane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme mechanisms and metabolic pathways involving halogenated compounds.
Mécanisme D'action
The mechanism of action of 1-bromo-2,4,4-trimethylhexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. In biological systems, it may interact with enzymes or other proteins, leading to inhibition or modification of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-methylbutane
- 1-Bromo-2-methylpropane
- 1-Bromo-2,2-dimethylpropane
Uniqueness
1-Bromo-2,4,4-trimethylhexane is unique due to its specific structure, which includes a bromine atom attached to a highly branched alkane chain. This branching can influence its reactivity and the types of reactions it undergoes, making it distinct from other bromoalkanes with simpler structures.
Propriétés
Formule moléculaire |
C9H19Br |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
1-bromo-2,4,4-trimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-9(3,4)6-8(2)7-10/h8H,5-7H2,1-4H3 |
Clé InChI |
FSJAXFXQSAVSRB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]](/img/structure/B13196966.png)

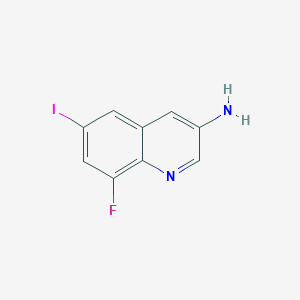

![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)
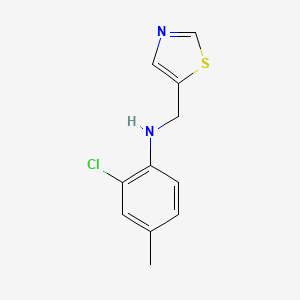
![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)
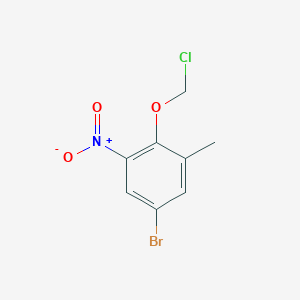
![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
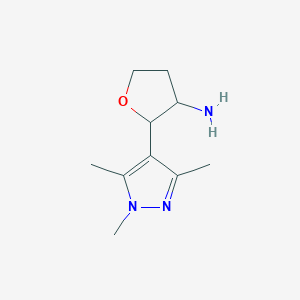
![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
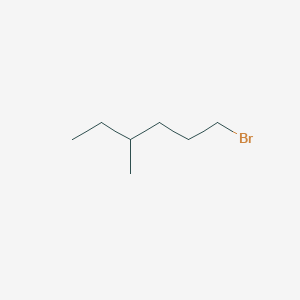
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
